4-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
This compound, with the systematic name 4-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide , belongs to the class of heterocyclic compounds. Let’s break down its structure:
Core Structure: It consists of a benzimidazole ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound is stable under ambient conditions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Possible applications in drug discovery due to its structural diversity.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
Targets: The compound may interact with specific receptors or enzymes.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of substituents makes it distinct.
Similar Compounds:
Properties
Molecular Formula |
C24H18ClFN4O |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C24H18ClFN4O/c1-14-21(23(31)28-16-12-10-15(26)11-13-16)22(17-6-2-3-7-18(17)25)30-20-9-5-4-8-19(20)29-24(30)27-14/h2-13,22H,1H3,(H,27,29)(H,28,31) |
InChI Key |
KQQSFLIRQBFRIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4Cl)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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